molecular formula C13H12FNO3S B492592 3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 667912-57-4

3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B492592
CAS No.: 667912-57-4
M. Wt: 281.3g/mol
InChI Key: IOTZSRAMSRGDGY-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H12FNO3S. It is a sulfonamide derivative, characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 4-methoxyaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the aniline derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products effectively .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
  • 2-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
  • 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide

Uniqueness

3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its chemical reactivity and biological activity. The fluorine atom at the 3-position can enhance its stability and binding interactions compared to other positional isomers .

Properties

IUPAC Name

3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3S/c1-18-12-7-5-11(6-8-12)15-19(16,17)13-4-2-3-10(14)9-13/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTZSRAMSRGDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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